Cas no 1690102-25-0 ((2S)-2-(5-chlorothiophen-3-yl)oxirane)

(2S)-2-(5-chlorothiophen-3-yl)oxirane 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(5-chlorothiophen-3-yl)oxirane
- 1690102-25-0
- EN300-1983195
-
- インチ: 1S/C6H5ClOS/c7-6-1-4(3-9-6)5-2-8-5/h1,3,5H,2H2/t5-/m1/s1
- InChIKey: LNHDZVSZGRKWRM-RXMQYKEDSA-N
- ほほえんだ: ClC1=CC(=CS1)[C@H]1CO1
計算された属性
- せいみつぶんしりょう: 159.9749636g/mol
- どういたいしつりょう: 159.9749636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(2S)-2-(5-chlorothiophen-3-yl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1983195-0.1g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1983195-0.5g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1983195-5g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1983195-2.5g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1983195-10.0g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 10g |
$7312.0 | 2023-06-02 | ||
Enamine | EN300-1983195-0.25g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1983195-1.0g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 1g |
$1701.0 | 2023-06-02 | ||
Enamine | EN300-1983195-10g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-1983195-0.05g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1983195-1g |
(2S)-2-(5-chlorothiophen-3-yl)oxirane |
1690102-25-0 | 1g |
$1057.0 | 2023-09-16 |
(2S)-2-(5-chlorothiophen-3-yl)oxirane 関連文献
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
(2S)-2-(5-chlorothiophen-3-yl)oxiraneに関する追加情報
Comprehensive Overview of (2S)-2-(5-chlorothiophen-3-yl)oxirane (CAS No. 1690102-25-0): Properties, Applications, and Industry Insights
The compound (2S)-2-(5-chlorothiophen-3-yl)oxirane (CAS No. 1690102-25-0) is a chiral epoxide derivative featuring a 5-chlorothiophene moiety, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural properties, including the oxirane ring and thiophene backbone, make it a versatile intermediate for synthesizing biologically active molecules. Researchers and manufacturers are increasingly exploring its potential due to its stereospecific reactivity and compatibility with green chemistry principles.
In recent years, the demand for chiral building blocks like (2S)-2-(5-chlorothiophen-3-yl)oxirane has surged, driven by the need for enantioselective drug development. The compound’s CAS No. 1690102-25-0 is frequently searched in academic databases and chemical marketplaces, reflecting its relevance in asymmetric synthesis and catalysis. Its chlorothiophene component also aligns with trends in heterocyclic chemistry, a hotspot for innovations in medicinal chemistry and material science.
From a synthetic perspective, (2S)-2-(5-chlorothiophen-3-yl)oxirane serves as a precursor for thiophene-based pharmaceuticals, including potential antiviral and anti-inflammatory agents. Its epoxide functionality allows for ring-opening reactions, enabling the creation of diverse derivatives. This adaptability has positioned it as a key subject in studies on structure-activity relationships (SAR), particularly in optimizing drug efficacy and reducing side effects.
Environmental and regulatory considerations further highlight the compound’s significance. With industries shifting toward sustainable chemistry, (2S)-2-(5-chlorothiophen-3-yl)oxirane is being evaluated for its compatibility with biodegradable solvents and low-toxicity processes. These attributes resonate with global initiatives like the Green Chemistry 12 Principles, making it a candidate for eco-friendly industrial applications.
Market analyses indicate growing interest in CAS No. 1690102-25-0 across North America, Europe, and Asia, fueled by R&D investments in precision medicine and crop protection. Patent filings related to its derivatives have risen, underscoring its commercial potential. For suppliers and researchers, understanding its stability under varying pH conditions and storage requirements is critical to ensuring quality and scalability.
In conclusion, (2S)-2-(5-chlorothiophen-3-yl)oxirane exemplifies the intersection of innovation and practicality in modern chemistry. Its role in advancing enantioselective synthesis, coupled with its alignment with sustainability goals, ensures its continued relevance in scientific and industrial landscapes. Future research may explore its applications in polymeric materials or catalysis, further expanding its utility.
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